2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a butyl group attached to a phenyl ring, a chlorine atom at the 7th position, and a carboxylic acid group at the 4th position of the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds. For this compound, a suitable aniline derivative (such as 4-butylaniline) and a carbonyl compound (such as 7-chloro-8-methylquinoline-4-carboxaldehyde) are used.
Halogenation: Introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, leading to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and butylphenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-chlorosuccinimide (NCS) or nucleophilic substitution using sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives or alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound may serve as a lead compound for the development of therapeutic agents. Its structural features make it a candidate for drug design and optimization.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties provided by the quinoline core.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 7-Chloro-8-methylquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)-7-chloroquinoline-4-carboxylic acid
Uniqueness
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The combination of the chlorine atom and the carboxylic acid group also provides distinct chemical reactivity and binding properties compared to other quinoline derivatives.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Biological Activity
Molecular Formula
- C21H20ClNO2
Structural Features
The compound features a quinoline core substituted with a butylphenyl group and a carboxylic acid functional group, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The presence of the chloro and carboxylic acid groups in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | E. coli | 32 µg/mL |
2-(4-Butylphenyl)-7-chloroquinoline | S. aureus | 16 µg/mL |
8-Methylquinoline-4-carboxylic acid | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Quinoline derivatives have been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific kinases.
Case Study: Anticancer Effects
A study demonstrated the efficacy of This compound in inhibiting the proliferation of human breast cancer cells (MCF-7). The compound was shown to induce apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases.
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest at G2/M phase |
A549 | 25 | Inhibition of PI3K/Akt signaling pathway |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Cell Membrane Disruption : The hydrophobic butyl group enhances membrane interaction, leading to increased permeability and cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to decreased production of inflammatory cytokines.
Properties
IUPAC Name |
2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(24)25)16-10-11-18(22)13(2)20(16)23-19/h6-12H,3-5H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMULXQZHBVPNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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